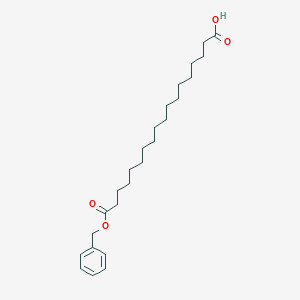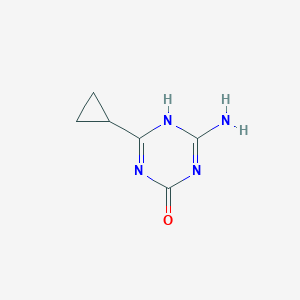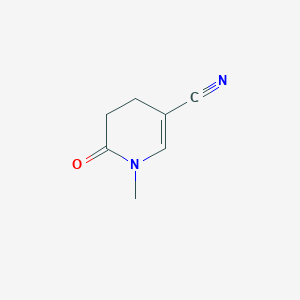
n-Methyl-n-(2-methylpropyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-n-(2-methylpropyl)thiourea, also known as MMPT, is a chemical compound that has been widely used in scientific research. MMPT is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of n-Methyl-n-(2-methylpropyl)thiourea is not fully understood. However, it is believed that n-Methyl-n-(2-methylpropyl)thiourea binds to metal ions and forms stable complexes. These complexes can then interact with proteins and other biomolecules, leading to changes in their function.
生化和生理效应
N-Methyl-n-(2-methylpropyl)thiourea has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to chelate metal ions. This property has been used to study the role of metal ions in biological systems. n-Methyl-n-(2-methylpropyl)thiourea has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using n-Methyl-n-(2-methylpropyl)thiourea in lab experiments is its ability to bind to metal ions. This property makes it useful in studying the role of metal ions in biological systems. However, one limitation of using n-Methyl-n-(2-methylpropyl)thiourea is its potential toxicity. n-Methyl-n-(2-methylpropyl)thiourea has been shown to be toxic to some cell types, which may limit its use in certain experiments.
未来方向
There are many future directions for the study of n-Methyl-n-(2-methylpropyl)thiourea. One potential direction is the development of n-Methyl-n-(2-methylpropyl)thiourea-based therapies for oxidative stress-related diseases. Another potential direction is the study of the role of metal ions in neurodegenerative diseases, such as Alzheimer's disease. Additionally, n-Methyl-n-(2-methylpropyl)thiourea could be used to study the role of metal ions in cancer biology. Overall, n-Methyl-n-(2-methylpropyl)thiourea is a versatile compound that has many potential applications in scientific research.
合成方法
N-Methyl-n-(2-methylpropyl)thiourea can be synthesized using a variety of methods. One common method is the reaction of 2-methylpropylamine with carbon disulfide to form 2-methylpropylammonium dithiocarbamate. This compound is then reacted with methyl iodide to form n-Methyl-n-(2-methylpropyl)thiourea.
科学研究应用
N-Methyl-n-(2-methylpropyl)thiourea has been used in a variety of scientific research studies. One of the most common applications of n-Methyl-n-(2-methylpropyl)thiourea is in the study of metal ion binding. n-Methyl-n-(2-methylpropyl)thiourea has been shown to bind to metal ions such as copper, zinc, and nickel. This property has been used to study the role of metal ions in biological systems.
属性
CAS 编号 |
190661-65-5 |
|---|---|
产品名称 |
n-Methyl-n-(2-methylpropyl)thiourea |
分子式 |
C6H14N2S |
分子量 |
146.26 g/mol |
IUPAC 名称 |
1-methyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C6H14N2S/c1-5(2)4-8(3)6(7)9/h5H,4H2,1-3H3,(H2,7,9) |
InChI 键 |
UHAYXPZCWOJRLV-UHFFFAOYSA-N |
SMILES |
CC(C)CN(C)C(=S)N |
规范 SMILES |
CC(C)CN(C)C(=S)N |
同义词 |
Thiourea, N-methyl-N-(2-methylpropyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



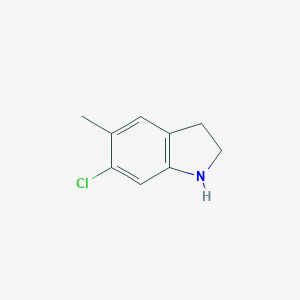
![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
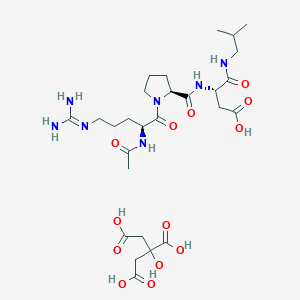

![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)
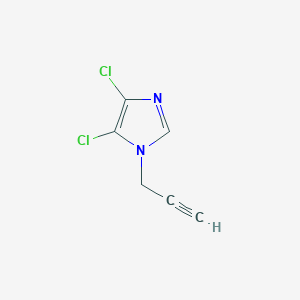


![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
